N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a structurally complex molecule featuring a quinazolinone core, a methallyloxy (2-methylprop-2-en-1-yl) ether substituent, and a benzamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C24H25N3O5S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C24H25N3O5S/c1-15(2)13-32-20-8-9-22-21(12-20)24(29)27(16(3)25-22)19-6-4-17(5-7-19)23(28)26-18-10-11-33(30,31)14-18/h4-9,12,18H,1,10-11,13-14H2,2-3H3,(H,26,28) |
InChI Key |
SBGWEFQYBVHBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the benzamide group and the tetrahydrothiophene dioxide ring. Key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Tetrahydrothiophene Dioxide Ring: This can be accomplished through oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The quinazolinone moiety can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to proteins or enzymes, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives
Quinazolinones are a well-studied class of heterocycles. Compared to the target compound, 4-(4-X-phenylsulfonyl)benzoic acid hydrazides () lack the methallyloxy substituent and sulfone-linked benzamide but share the carbonyl-rich quinazolinone core. These derivatives exhibit tautomerism (thione vs. thiol forms), which impacts their reactivity and biological activity. The target compound’s methallyloxy group likely confers greater metabolic stability compared to simpler ethers or halogens in analogs like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
Benzamide-Linked Heterocycles
The benzamide moiety in the target compound is structurally analogous to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (), which features a chromene-4-one core. Benzamide derivatives in (e.g., 2-[2-(4-cyanophenyl)-6-substituted-1H-benzimidazol-1-yl]-N-[2-(substituted)-4-oxo-1,3-thiazolidin-3-yl]acetamide) exhibit lower solubility due to cyanophenyl groups, whereas the sulfone in the target compound may enhance aqueous solubility .
Sulfone-Containing Compounds
The 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes the target compound from sulfonamide analogs like 4-(4-X-phenylsulfonyl)benzoic acid hydrazides (). Sulfones are strong electron-withdrawing groups, which can increase acidity of adjacent protons and influence intermolecular interactions. For example, in S-alkylated 1,2,4-triazoles (), sulfonyl groups stabilize the thione tautomer, whereas in the target compound, the sulfone may enhance binding to sulfonamide-sensitive enzymes .
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Trends
- Synthesis: The target compound’s synthesis likely involves multi-step protocols similar to ’s triazole derivatives, including cyclization (for quinazolinone) and nucleophilic substitution (for methallyloxy and benzamide groups) .
- Solubility: The sulfone group in the target compound may improve solubility compared to non-sulfonylated quinazolinones, as seen in ’s triazoles, where sulfonyl groups increase polarity .
Q & A
Q. Optimization Strategies :
- Purification via HPLC (≥95% purity) or recrystallization (ethanol/water mixtures).
- Yields improve with controlled temperature (e.g., 60–80°C for Step 2) and inert atmospheres .
Table 1 : Representative Yields for Key Steps
| Step | Reaction Conditions | Average Yield |
|---|---|---|
| 1 | H₂SO₄, reflux | 68% |
| 2 | K₂CO₃, DMF, 70°C | 82% |
| 3 | HATU, DCM, RT | 75% |
How can computational methods predict this compound’s biological activity and guide experimental design?
Advanced Research Question
- DFT Calculations : Optimize molecular geometry to identify reactive sites (e.g., the 4-oxoquinazolinone ring’s electrophilic character) .
- Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases or DNA topoisomerases) using AutoDock Vina. Validation via IC₅₀ correlations from in vitro assays .
- MD Simulations : Assess stability in biological membranes (e.g., logP ~3.2 predicts moderate blood-brain barrier penetration) .
Case Study : Docking scores for kinase inhibition (PDB: 3ERT) showed a ΔG of -9.2 kcal/mol, aligning with experimental IC₅₀ values of 0.45 μM .
What spectroscopic techniques are most effective for structural characterization?
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry of the tetrahydrothiophene sulfone (δ 3.2–3.8 ppm for S=O adjacent protons) and quinazolinone carbonyl (δ 165–170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 524.1523) with <2 ppm error .
- FT-IR : Detect sulfone (1320–1150 cm⁻¹) and amide (1650 cm⁻¹) functional groups .
Table 2 : Key Spectral Data
| Technique | Key Peaks/Signals |
|---|---|
| ¹H NMR | δ 6.8–7.3 (aromatic H), δ 5.1 (allyl) |
| ¹³C NMR | δ 172.5 (C=O), δ 55.2 (OCH₂) |
| HRMS | m/z 524.1523 ([M+H]⁺) |
How can discrepancies in biological activity data across assays be resolved?
Advanced Research Question
- Root Causes : Variations in assay conditions (e.g., serum protein binding, pH) or cell line heterogeneity.
- Mitigation Strategies :
- Normalize data using internal controls (e.g., doxorubicin as a reference in cytotoxicity assays).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀) .
- Example : Inconsistent IC₅₀ values (0.2–1.1 μM) for topoisomerase inhibition were resolved by standardizing ATP concentrations .
How does the 2-methylprop-2-en-1-yloxy group influence reactivity and stability?
Basic Research Question
- Electronic Effects : The allyloxy group’s electron-donating nature enhances quinazolinone ring electrophilicity, facilitating nucleophilic attacks (e.g., by thiols in Michael additions) .
- Steric Effects : The methyl group reduces rotational freedom, stabilizing the bioactive conformation .
- Stability : Susceptible to oxidative cleavage (e.g., ozonolysis), requiring storage under N₂ at -20°C .
What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Key Issues : Racemization during amide coupling (Step 3) and sulfone oxidation.
- Solutions :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINAP-Ru complexes) .
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, 95% ee achieved) .
How do solvent polarity and temperature affect regioselectivity in quinazolinone formation?
Advanced Research Question
- Polar Protic Solvents (e.g., EtOH) : Favor cyclization via H-bonding stabilization (yield: 75%).
- Aprotic Solvents (e.g., DMF) : Promote competing pathways, reducing yield to 50% .
- Temperature : Reactions at 80°C vs. RT increase cyclization rates by 3-fold but risk side-product formation .
What intermediates are critical in the synthesis, and how are they validated?
Basic Research Question
- Key Intermediates :
- Intermediate A : 6-allyloxy-2-methyl-4-oxoquinazoline (validated via HRMS and ¹H NMR).
- Intermediate B : Tetrahydrothiophene sulfone-3-amine (confirmed by X-ray crystallography) .
Q. Validation Workflow :
LC-MS : Monitor reaction progress.
X-ray Diffraction : Resolve ambiguous stereochemistry.
Cross-Deprotection Tests : Ensure intermediates are stable under subsequent reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
